molecular formula C25H31N5O2 B11133556 N-(1-isopropyl-1H-indol-4-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

N-(1-isopropyl-1H-indol-4-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

Cat. No.: B11133556
M. Wt: 433.5 g/mol
InChI Key: NHOPHASBLNGCQH-UHFFFAOYSA-N
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Description

N-(1-isopropyl-1H-indol-4-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a complex organic compound that features an indole ring system, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-1H-indol-4-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperazine and pyridine moieties are then introduced through subsequent reactions, such as nucleophilic substitution and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-1H-indol-4-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted piperazine compounds .

Scientific Research Applications

N-(1-isopropyl-1H-indol-4-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system is known to interact with various biological targets, modulating their activity and leading to therapeutic effects. The piperazine and pyridine moieties further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopropyl-1H-indol-4-yl)acetamide
  • N-(1-isopropyl-1H-indol-4-yl)benzamide
  • N-(1-isopropyl-1H-indol-4-yl)butanamide

Uniqueness

N-(1-isopropyl-1H-indol-4-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is unique due to its combination of an indole ring, a piperazine ring, and a pyridine moiety.

Properties

Molecular Formula

C25H31N5O2

Molecular Weight

433.5 g/mol

IUPAC Name

5-oxo-N-(1-propan-2-ylindol-4-yl)-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide

InChI

InChI=1S/C25H31N5O2/c1-19(2)30-14-12-20-21(7-5-8-22(20)30)27-24(31)10-6-11-25(32)29-17-15-28(16-18-29)23-9-3-4-13-26-23/h3-5,7-9,12-14,19H,6,10-11,15-18H2,1-2H3,(H,27,31)

InChI Key

NHOPHASBLNGCQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCCC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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